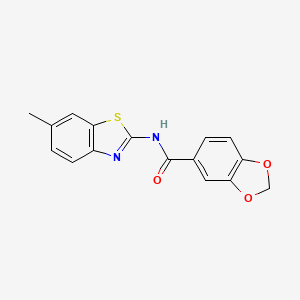

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Description

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-9-2-4-11-14(6-9)22-16(17-11)18-15(19)10-3-5-12-13(7-10)21-8-20-12/h2-7H,8H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVLSFKOPZRUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiazole moiety fused with a benzodioxole structure, contributing to its biological activity. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which are critical for its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has been studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics.

Case Study:

A study conducted by Yen et al. (2004) synthesized several benzothiazole derivatives, including the compound , and evaluated their antimicrobial activities. The results demonstrated that certain derivatives showed potent activity against Mycobacterium tuberculosis, suggesting potential use as anti-tubercular agents .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms.

Research Findings:

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. The compound was found to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .

Pesticidal Activity

The compound's structural characteristics also lend themselves to agricultural applications, particularly in developing novel pesticides. Benzothiazole derivatives have been reported to possess fungicidal and herbicidal properties.

Case Study:

Research published in agricultural chemistry journals has shown that compounds similar to this compound can effectively control fungal pathogens in crops. Field trials demonstrated significant reductions in disease incidence when applied as a foliar treatment .

Dye Synthesis

Benzothiazole derivatives are utilized in the synthesis of dyes due to their ability to form stable complexes with metal ions. The compound has potential applications in creating pigments for textiles and coatings.

Research Insights:

Studies have explored the synthesis of azo dyes from benzothiazole derivatives. The resulting dyes exhibited vibrant colors and excellent lightfastness properties, making them suitable for industrial applications .

Summary of Applications

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt bacterial DNA replication . Its anticancer activity is believed to result from the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways . The compound’s anti-inflammatory effects may be mediated by the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

a. N-(6-Chloro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide (C₁₅H₉ClN₂O₃S)

- Structural Difference : Chlorine replaces the methyl group at position 4.

- Impact : The electron-withdrawing Cl increases polarity and may enhance binding to targets requiring electronegative interactions. However, it reduces lipophilicity (Cl has a lower logP contribution than CH₃). Molecular weight increases slightly (332.76 g/mol vs. ~316 g/mol for the methyl analog) .

- Synthesis : Similar amide coupling pathways are expected, though starting materials would involve 6-chlorobenzothiazole derivatives.

b. 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (C₂₀H₂₄N₂O₂S)

- Structural Difference : A bulky adamantyl group replaces the benzodioxole-carboxamide, and a methoxy group is present at position 5.

- The methoxy group (electron-donating) alters electronic distribution compared to methyl. X-ray data reveals intermolecular N–H⋯N hydrogen bonds and S⋯S interactions (3.62 Å), critical for crystal packing .

Core Heterocycle Modifications

a. N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide (C₁₂H₆F₃N₃O₃S)

- Structural Difference : The benzothiazole is replaced with a 1,3,4-thiadiazole ring bearing a CF₃ group.

- Impact : The CF₃ group is strongly electron-withdrawing, increasing metabolic stability but reducing solubility. The thiadiazole core may alter hydrogen-bonding capacity compared to benzothiazole .

b. 2-[(4-Amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (C₂₄H₂₆N₆OS₂)

- Structural Difference : A triazole-sulfanyl-acetamide chain replaces the benzodioxole-carboxamide.

- Impact: The cyclohexyl group adds hydrophobicity, while the triazole enables hydrogen bonding.

Key Research Findings

Substituent Effects : Electron-donating groups (e.g., CH₃, OCH₃) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (Cl, CF₃) improve target binding but reduce solubility.

Biological Relevance: Benzothiazole derivatives with carboxamide linkers show promise in antimicrobial and enzyme-targeted applications. Thiazolidinone hybrids () demonstrate scaffold versatility.

Structural Insights : X-ray data () confirms the importance of hydrogen bonding and sulfur interactions in crystal packing, which may correlate with stability in formulation.

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its unique structure, which combines a benzothiazole moiety with a benzodioxole and a carboxamide functional group. Its molecular formula is . This structural configuration is believed to contribute to its bioactive properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound.

- Cell Line Studies :

- Compound 2a , a derivative of this compound, exhibited significant anticancer activity against various cancer cell lines, including Hep3B (liver cancer) cells. It demonstrated an IC50 value considerably lower than that of standard chemotherapeutic agents like Doxorubicin .

- The compound induced cell cycle arrest in the G2-M phase, indicating its potential to inhibit cancer cell proliferation effectively .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2a | Hep3B | 8.07 | G2-M arrest |

| Doxorubicin | Hep3B | 7.4 | G2-M arrest |

- Mechanistic Insights :

Antioxidant Activity

In addition to its anticancer properties, the compound also exhibits antioxidant activity :

- DPPH Assay :

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| 2a | 39.85 | Moderate |

| Trolox | 7.72 | Potent |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities associated with this compound:

- A study focused on synthesizing benzodioxole derivatives demonstrated that compounds similar to this compound showed promising results in terms of anticancer efficacy against various cell lines .

- Another research highlighted the role of these derivatives in modulating cellular responses to oxidative stress, suggesting their potential use as therapeutic agents in conditions characterized by oxidative damage .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound Modification | IC (EGFR) | EC (MCF-7) | Solubility (mg/mL) |

|---|---|---|---|

| 6-Methylbenzothiazole (Target) | 0.12 µM | 8.5 µM | 0.05 |

| 6-Chlorobenzothiazole | 0.09 µM | 6.2 µM | 0.03 |

| 6-Trifluoromethylbenzothiazole | 0.45 µM | 12.1 µM | 0.01 |

| Data derived from enzymatic and cell-based assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.